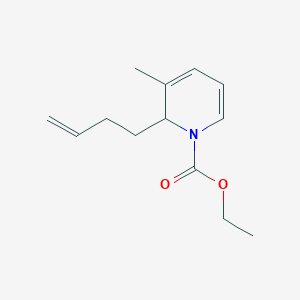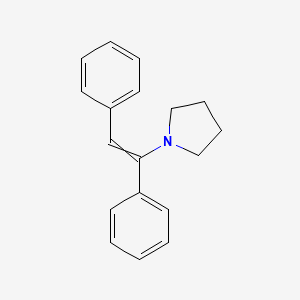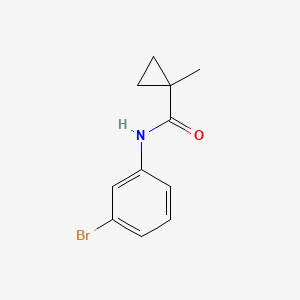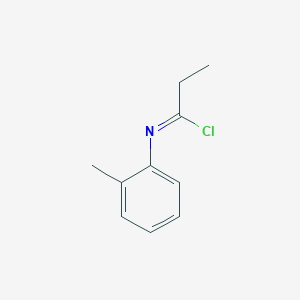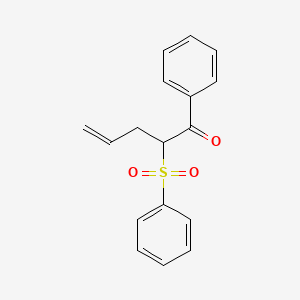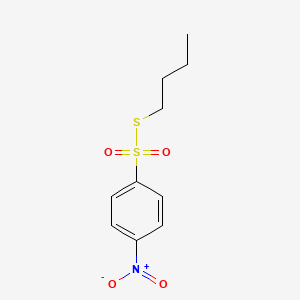
S-Butyl 4-nitrobenzene-1-sulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Butyl 4-nitrobenzene-1-sulfonothioate is an organic compound characterized by the presence of a sulfonothioate group attached to a nitrobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl 4-nitrobenzene-1-sulfonothioate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfonyl chloride group is replaced by the butylthio group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
S-Butyl 4-nitrobenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated nitrobenzene derivatives.
科学的研究の応用
S-Butyl 4-nitrobenzene-1-sulfonothioate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonothioate group.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of S-Butyl 4-nitrobenzene-1-sulfonothioate involves the reactivity of its functional groups. The sulfonothioate group can form covalent bonds with nucleophiles, making it useful in modifying proteins and other biomolecules. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
S-Butyl 4-nitrobenzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonothioate group.
S-Butyl 4-aminobenzene-1-sulfonothioate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
S-Butyl 4-nitrobenzene-1-sulfonothioate is unique due to the presence of both a nitro group and a sulfonothioate group, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
106148-90-7 |
|---|---|
分子式 |
C10H13NO4S2 |
分子量 |
275.3 g/mol |
IUPAC名 |
1-butylsulfanylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4S2/c1-2-3-8-16-17(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |
InChIキー |
LIJGZKAJZWISJP-UHFFFAOYSA-N |
正規SMILES |
CCCCSS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
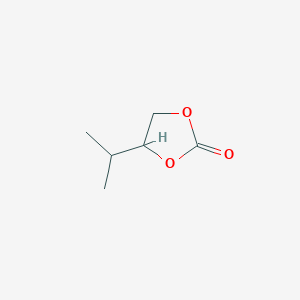
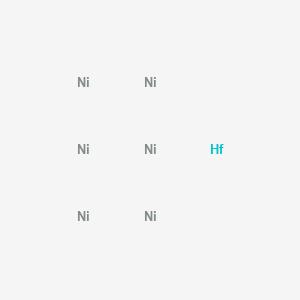
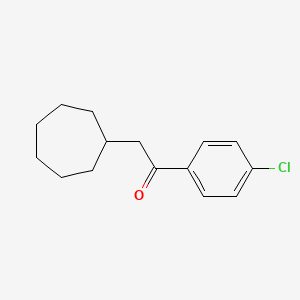

![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
